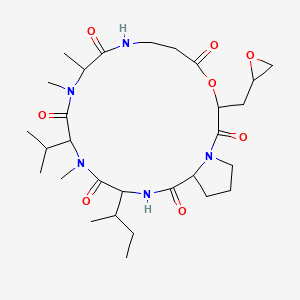

Destruxin E

Description

Properties

Molecular Formula |

C29H47N5O8 |

|---|---|

Molecular Weight |

593.7 g/mol |

IUPAC Name |

16-butan-2-yl-10,11,14-trimethyl-3-(oxiran-2-ylmethyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |

InChI |

InChI=1S/C29H47N5O8/c1-8-17(4)23-28(39)33(7)24(16(2)3)29(40)32(6)18(5)25(36)30-12-11-22(35)42-21(14-19-15-41-19)27(38)34-13-9-10-20(34)26(37)31-23/h16-21,23-24H,8-15H2,1-7H3,(H,30,36)(H,31,37) |

InChI Key |

NIAYGGCQOYIHAF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC3CO3)C)C)C(C)C)C |

Synonyms |

cyclo(N-methyl-L-alanyl-beta-alanyl-4,5-anhydro-3-deoxy-D-erythro-pentonoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl) destruxin DE destruxin E E-destruxin |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a Potent Mycotoxin: A Technical Chronicle of Destruxin E's Emergence

A pivotal moment in the study of fungal metabolites, the isolation of Destruxin E from the entomopathogenic fungus Oospora destructor (now classified as Metarhizium anisopliae) marked a significant advancement in understanding the chemical arsenal of this microbial genus. This technical guide delves into the historical context of its discovery, presenting a detailed examination of the experimental protocols that first brought this potent cyclodepsipeptide to light, alongside the key quantitative and spectroscopic data that defined its unique chemical identity.

First unveiled to the scientific community in 1981 by M. Païs, B.C. Das, and P. Ferron, the discovery of this compound expanded the known family of destruxins, a group of insecticidal compounds first reported by Kodaira in 1961 with the isolation of Destruxins A and B from the same fungal species.[1][2][3] The work of Païs and his colleagues was instrumental in revealing the chemical diversity within this class of mycotoxins, isolating a total of fourteen depsipeptides from their strain of Metarhizium anisopliae.[2] Among these was the novel epoxide-containing analogue, this compound, a discovery that opened new avenues for research into the structure-activity relationships and biosynthetic pathways of these complex natural products.

I. The Pioneering Protocol: Isolating this compound

Experimental Protocol: Isolation and Purification of Destruxins

This protocol represents a generalized yet detailed approach for the extraction and purification of destruxins, including this compound, from fungal cultures, drawing upon established methodologies.

1. Fungal Cultivation:

-

Organism: Metarhizium anisopliae is cultured in a suitable liquid medium, such as Czapek-Dox broth supplemented with 0.5% peptone, to encourage the production of secondary metabolites.[4][5]

-

Conditions: The fungus is typically grown for 10-14 days at a temperature of 26-28°C with constant agitation (e.g., 200 rpm on a rotary shaker) to ensure adequate aeration and nutrient distribution.[4][5]

2. Extraction of Crude Metabolites:

-

Filtration: The fungal biomass (mycelium) is separated from the liquid culture broth by filtration, often using Whatman No. 1 filter paper or a similar medium.[5][6]

-

Liquid-Liquid Extraction: The filtered broth, containing the secreted destruxins, is then subjected to liquid-liquid extraction. A common method involves mixing the broth with an equal volume of an organic solvent such as chloroform or methylene chloride.[5][6] The mixture is shaken vigorously to facilitate the transfer of the lipophilic destruxins into the organic phase.[6] The organic layer, now enriched with the crude destruxin mixture, is carefully separated. This extraction process is typically repeated multiple times to maximize the yield.

3. Purification by Chromatography:

-

Column Chromatography: The crude extract is concentrated under reduced pressure and then subjected to column chromatography for initial separation. Silica gel is a commonly used stationary phase.

-

High-Performance Liquid Chromatography (HPLC): For the fine separation of the various destruxin analogues, High-Performance Liquid Chromatography (HPLC) is employed. This technique allows for the isolation of individual compounds, such as this compound, with a high degree of purity.[7][8]

II. Defining a New Molecule: Physicochemical and Spectroscopic Data

The characterization of this compound relied on a combination of physicochemical measurements and spectroscopic analysis. This data was crucial in establishing its unique structure among the destruxin family.

| Property | Value | Reference |

| Molecular Formula | C29H47N5O8 | [9] |

| Molecular Weight | 593.7 g/mol | [9] |

| Monoisotopic Mass | 593.34246347 Da | [9] |

| Appearance | Amorphous solid | [10] |

| Mass Spectrometry (MS) | The mass spectra of destruxins are characterized by specific fragmentation patterns that allow for the identification of the amino acid and α-hydroxy acid residues. | [11][12] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR data are essential for elucidating the precise connectivity and stereochemistry of the molecule. | [13] |

III. Visualizing the Path to Discovery: Experimental Workflow

The logical flow of the isolation and purification process for this compound can be represented as a streamlined workflow, from the initial fungal culture to the final purified compound.

The isolation and characterization of this compound by Païs and his team represented a significant contribution to the field of natural product chemistry. Their work not only introduced a new member to the growing family of destruxins but also provided the impetus for further investigations into the biosynthesis, mode of action, and potential applications of these fascinating fungal metabolites.

References

- 1. scielo.br [scielo.br]

- 2. Depsipeptides from Metarhizium anisopliae (1981) | Mary Païs | 134 Citations [scispace.com]

- 3. Unveiling the biosynthetic puzzle of destruxins in Metarhizium species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vita-europe.com [vita-europe.com]

- 5. benchchem.com [benchchem.com]

- 6. thescipub.com [thescipub.com]

- 7. researchgate.net [researchgate.net]

- 8. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C29H47N5O8 | CID 46934590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Analytical strategy for determination of known and unknown destruxins using hybrid quadrupole-Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid screening of destruxins by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Destruxin E: A Technical Guide to its Discovery, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin E is a potent cyclodepsipeptide mycotoxin belonging to a larger family of secondary metabolites produced by various entomopathogenic and phytopathogenic fungi, most notably Metarhizium anisopliae.[1][2] First isolated in 1981, this compound has garnered significant attention in the scientific community for its diverse biological activities, including insecticidal, phytotoxic, and particularly, its promising anticancer and antiangiogenic properties.[1][3][4] This technical guide provides a comprehensive overview of the discovery and structure elucidation of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its known signaling pathway interactions.

Discovery and Structure Elucidation: A Timeline

The journey to understanding this compound has spanned several decades, building upon the initial discovery of the destruxin family of compounds.

-

1961: The first members of the destruxin family are reported, isolated from the fungus Oospora destructor.[1]

-

1981: this compound is isolated from the culture medium of Metarhizium anisopliae by Pais and colleagues.[5][6] Initial structural characterization is performed using nuclear magnetic resonance (NMR) and mass spectrometry (MS).[7]

-

1998: A liquid chromatography-mass spectrometry (LC/MS) method is developed for the rapid screening of destruxins, aiding in the identification of new derivatives.[8]

-

2010: The total synthesis of this compound is achieved for the first time. This seminal work definitively establishes the absolute stereochemistry of the chiral center at the epoxide as (S).[1][6] The synthesis also confirms that the natural stereoisomer exhibits significantly greater biological activity.[6]

-

Present: Ongoing research focuses on the biosynthesis of destruxins, revealing the nonribosomal peptide synthetase (NRPS) gene cluster responsible for their production, and further exploring their therapeutic potential.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been heavily reliant on a combination of spectroscopic techniques. Below is a summary of key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₄₇N₅O₈ | |

| Molecular Weight | 593.7 g/mol | [9] |

| Stereochemistry | The stereochemistry of the chiral center at the epoxide is (S). | [6] |

| ¹³C NMR Chemical Shifts | See Table 2 for detailed chemical shifts of a related this compound derivative. | |

| Mass Spectrometry | Protonated molecules [M+H]⁺ and sodium adducts [M+Na]⁺ are commonly observed. Fragmentation patterns are used for identification. | [7] |

Table 1: Physicochemical Properties of this compound

| Carbon Position | Chemical Shift (δ) ppm of [β-Me-Pro] this compound chlorohydrin |

| α-Hydroxy Acid | |

| 2 | 71.2 |

| 3 | 58.4 |

| 4 | 36.1 |

| 5 | 67.3 |

| 6 | 25.9 |

| Proline | |

| α | 60.9 |

| β | 29.1 |

| γ | 25.3 |

| δ | 47.2 |

| Isoleucine | |

| α | 56.7 |

| β | 36.8 |

| γ | 25.1 |

| γ-CH₃ | 15.7 |

| δ | 11.4 |

| N-Me-Valine | |

| α | 61.2 |

| β | 30.5 |

| γ | 19.8, 19.2 |

| N-CH₃ | 32.1 |

| N-Me-Alanine | |

| α | 54.3 |

| β | 17.9 |

| N-CH₃ | 31.5 |

| β-Alanine | |

| α | 34.5 |

| β | 45.9 |

Table 2: ¹³C NMR Chemical Shifts of a this compound Derivative. Note: Data is for [β-Me-Pro] this compound chlorohydrin. While not identical to this compound, it provides a close approximation of the chemical shifts.[10]

Experimental Protocols

Isolation and Purification of this compound from Metarhizium anisopliae

The following protocol is a synthesized methodology based on established procedures for destruxin extraction and purification.[5][11][12]

1. Fungal Culture:

-

Inoculate Metarhizium anisopliae into a suitable liquid medium (e.g., Czapek Dox Broth supplemented with 0.5% peptone).

-

Incubate for 10-14 days at 26-28°C with shaking at 200 rpm.

2. Extraction:

-

Separate the fungal mycelium from the culture broth by filtration through Whatman No. 1 filter paper.

-

Mix the filtered fermentation broth with an equal volume of acetonitrile.

-

Add 5% (w/v) sodium chloride (NaCl) to the mixture to induce phase separation.

-

Shake the mixture vigorously for 5-10 minutes and allow the layers to separate. The upper organic layer will contain the majority of the destruxins.

3. Purification:

-

Collect the upper organic layer and concentrate it under reduced pressure.

-

The crude extract can be further purified by semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed. The gradient can be optimized to achieve the best separation of this compound from other destruxin analogues.

-

Detection: UV detection at 215 nm is suitable for monitoring the elution of the peptides.

-

-

Collect the fractions corresponding to the retention time of this compound.

-

The purity of the collected fractions should be confirmed by analytical HPLC and mass spectrometry.

Structural Analysis by Mass Spectrometry

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are crucial for the identification and structural elucidation of destruxins.[10][13]

1. Sample Preparation:

-

Dissolve the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at an appropriate concentration for mass spectrometric analysis.

2. Mass Spectrometry Analysis:

-

Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for sample introduction.

-

Acquire full scan mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

-

Perform tandem mass spectrometry (MS/MS) on the precursor ion of this compound to obtain fragmentation data. The fragmentation pattern will provide information about the amino acid sequence and the structure of the α-hydroxy acid side chain.

Biological Activity and Signaling Pathways

This compound exhibits potent anticancer activity through the inhibition of Vacuolar-type H⁺-ATPase (V-ATPase) and modulation of the PI3K/Akt signaling pathway.[3][4][5]

V-ATPase Inhibition

V-ATPases are proton pumps responsible for acidifying intracellular compartments. Their inhibition disrupts cellular pH homeostasis, which can trigger apoptosis in cancer cells.[8][14][15] this compound is a potent inhibitor of V-ATPase, with an IC₅₀ in the nanomolar to low micromolar range.[2][6]

Caption: this compound inhibits V-ATPase, disrupting organelle acidification and leading to apoptosis.

PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers.[16][17] this compound has been shown to inhibit this pathway, contributing to its cytotoxic effects.[3][4]

Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to decreased cell survival and proliferation.

Conclusion

This compound stands out as a natural product with significant potential for further investigation, particularly in the realm of oncology. Its well-defined structure, established through total synthesis and modern spectroscopic methods, provides a solid foundation for structure-activity relationship studies and the design of novel analogues with improved therapeutic indices. The detailed experimental protocols and understanding of its molecular mechanisms of action outlined in this guide are intended to facilitate continued research and development of this promising compound.

References

- 1. chm.bris.ac.uk [chm.bris.ac.uk]

- 2. Synthesis, Structure Determination and Biological Evaluation of this compound | CiNii Research [cir.nii.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]

- 9. Destruxins: fungal-derived cyclohexadepsipeptides with multifaceted anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Rapid screening of destruxins by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of efrapeptin and destruxin, metabolites of entomogenous fungi, on the hydrolytic activity of a vacuolar type ATPase identified on the brush border membrane vesicles of Galleria mellonella midgut and on plant membrane bound hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Destruxin B, a specific and readily reversible inhibitor of vacuolar-type H(+)-translocating ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Destruxin E in Metarhium robertsii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxins are a class of cyclic hexadepsipeptides produced by the entomopathogenic fungus Metarhizium robertsii (formerly known as Metarhizium anisopliae) and other related fungi. These secondary metabolites exhibit a broad spectrum of biological activities, including potent insecticidal, phytotoxic, and antiviral properties. Among the various destruxins, Destruxin E has garnered significant attention for its potential applications in agriculture and medicine. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in Metarhizium robertsii, detailing the genetic and enzymatic machinery, quantitative production data, relevant experimental protocols, and the regulatory networks that govern its synthesis.

The Destruxin Biosynthetic Gene Cluster

The biosynthesis of destruxins in Metarhizium robertsii is orchestrated by a dedicated gene cluster.[1] This cluster contains the core enzymes responsible for the assembly of the destruxin backbone and its subsequent modifications. The key genes and their corresponding enzymes are summarized below:

| Gene | Enzyme | Function |

| dtxS1 | Nonribosomal Peptide Synthetase (NRPS) | A large, modular enzyme that sequentially assembles the peptide backbone of destruxins. It contains adenylation (A), thiolation (T), and condensation (C) domains. |

| dtxS2 | Cytochrome P450 monooxygenase | A tailoring enzyme that hydroxylates the Destruxin B precursor at different positions to produce other destruxin analogs, including Destruxin A and subsequently this compound. |

| dtxS3 | Aldo-keto reductase | Responsible for the synthesis of the α-hydroxy acid precursor, α-hydroxyisocaproic acid (HIC), from α-ketoisocaproic acid. |

| dtxS4 | Aspartic acid decarboxylase | Catalyzes the formation of β-alanine, one of the amino acid building blocks of the destruxin molecule, from aspartic acid. |

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the precursor molecule, Destruxin B, followed by a series of enzymatic modifications.

The process initiates with the synthesis of the necessary precursors. The aldo-keto reductase DtxS3 converts α-ketoisocaproic acid to α-hydroxyisocaproic acid (HIC), while the aspartic acid decarboxylase DtxS4 produces β-alanine from aspartic acid. These precursors, along with proline, isoleucine, valine, N-methylvaline, and N-methylalanine, are then utilized by the nonribosomal peptide synthetase DtxS1. DtxS1 assembles these building blocks in a sequential manner and catalyzes the final cyclization step to yield Destruxin B.[1] Subsequently, the cytochrome P450 monooxygenase, DtxS2, carries out a series of hydroxylation reactions, first converting Destruxin B to Destruxin A, and then further modifying it to produce this compound.[1]

Quantitative Production of Destruxins

The production of this compound and other analogs can vary significantly between different strains of Metarhizium and is influenced by culture conditions. Below are tables summarizing quantitative data from various studies.

Table 1: Destruxin Production by Metarhizium robertsii ARSEF 2575 in Submerged Culture [2]

| Time (days) | Destruxin A (mg/g dry weight) | Destruxin B (mg/g dry weight) | This compound (mg/g dry weight) |

| 1 | Not Detected | Not Detected | Not Detected |

| 2 | Not Detected | Not Detected | ~0.1 |

| 3 | ~0.2 | ~0.1 | ~0.8 |

| 4 | ~0.5 | ~0.2 | ~1.5 |

| 5 | ~0.8 | ~0.3 | ~2.0 |

Table 2: Destruxin Production in Various Metarhizium Strains after 5 Days of Submerged Culture [2]

| Strain | Species | Destruxin A (mg/g dry weight) | Destruxin B (mg/g dry weight) | This compound (mg/g dry weight) |

| ARSEF 552 | M. anisopliae | 0.4 ± 0.1 | 0.2 ± 0.05 | 1.2 ± 0.2 |

| ARSEF 729 | M. robertsii | 0.3 ± 0.08 | 0.1 ± 0.02 | 0.9 ± 0.1 |

| ARSEF 759 | M. anisopliae | 0.6 ± 0.1 | 0.3 ± 0.07 | 2.5 ± 0.4 |

| ARSEF 2575 | M. robertsii | 0.8 ± 0.1 | 0.3 ± 0.05 | 2.0 ± 0.3 |

| ARSEF 3643 | M. anisopliae | 1.2 ± 0.2 | 0.5 ± 0.1 | 32.0 ± 5.0 |

Experimental Protocols

Gene Knockout in Metarhizium robertsii to Confirm Gene Function

This protocol outlines the general steps for deleting a gene in the destruxin biosynthetic cluster using Agrobacterium tumefaciens-mediated transformation (ATMT).

Materials:

-

Metarhizium robertsii wild-type strain

-

Agrobacterium tumefaciens strain (e.g., AGL1)

-

Binary vector for gene replacement (containing a selectable marker, e.g., herbicide resistance)

-

Induction medium (IM) for A. tumefaciens

-

Potato Dextrose Agar (PDA) plates

-

Czapek-Dox agar (CDA) plates with appropriate selection agent

-

Spectinomycin, Cefotaxime

Methodology:

-

Construct the Gene Replacement Cassette:

-

Amplify the 5' and 3' flanking regions (typically 1-1.5 kb) of the target gene from M. robertsii genomic DNA using PCR.

-

Clone the flanking regions into a binary vector on either side of a selectable marker gene.

-

Transform the resulting plasmid into E. coli for amplification and sequence verification.

-

Transform the verified plasmid into A. tumefaciens.

-

-

Prepare Fungal and Bacterial Cultures:

-

Grow M. robertsii on PDA plates to obtain fresh conidia.

-

Grow the transformed A. tumefaciens in liquid medium with appropriate antibiotics to an OD600 of 0.6-0.8.

-

Induce the vir genes of A. tumefaciens by incubating in Induction Medium containing acetosyringone.

-

-

Co-cultivation:

-

Mix the induced A. tumefaciens culture with M. robertsii conidia.

-

Spread the mixture onto a cellophane membrane placed on IM agar plates.

-

Co-cultivate for 2-3 days at 25°C.

-

-

Selection of Transformants:

-

Transfer the cellophane membrane to CDA plates containing the appropriate selection agent (e.g., herbicide) and antibiotics to inhibit bacterial growth (e.g., Cefotaxime).

-

Incubate at 25°C until resistant fungal colonies appear.

-

-

Verification of Gene Knockout:

-

Isolate genomic DNA from putative transformants.

-

Confirm the gene replacement event by PCR using primers that flank the insertion site and internal to the selectable marker.

-

Further confirmation can be achieved by Southern blot analysis.

-

HPLC-MS Analysis of Destruxins

This protocol provides a general method for the extraction and quantification of destruxins from fungal cultures.

Materials:

-

Fungal culture broth

-

Ethyl acetate

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

C18 solid-phase extraction (SPE) cartridges

-

HPLC system with a C18 column and a mass spectrometer (MS) detector

Methodology:

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Extract the culture filtrate with an equal volume of ethyl acetate three times.

-

Combine the organic phases and evaporate to dryness under reduced pressure.

-

For analysis of intracellular destruxins, the mycelium can be extracted with methanol.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Dissolve the crude extract in a small volume of methanol and dilute with water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

-

Elute the destruxins with a higher percentage of methanol.

-

Evaporate the eluate to dryness and reconstitute in a known volume of methanol for analysis.

-

-

HPLC-MS Analysis:

-

Inject the prepared sample into an HPLC system equipped with a C18 column.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be a linear increase from 10% B to 90% B over 20-30 minutes.

-

Monitor the eluent using a mass spectrometer in positive ion mode, scanning for the characteristic m/z values of the different destruxins.

-

Quantify the destruxins by comparing the peak areas to a standard curve generated with purified destruxin standards.

-

Regulatory Pathways

The biosynthesis of secondary metabolites in fungi is tightly regulated by complex signaling networks. While the specific regulation of the destruxin gene cluster is still under investigation, several key signaling pathways are known to influence secondary metabolism in Metarhizium robertsii. The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, particularly the Fus3 and Slt2 cascades, are known to play a role in regulating virulence and secondary metabolism.[3][4][5][6] It is hypothesized that these pathways may influence the expression of transcription factors that bind to the promoter regions of the dtxS genes.

Experimental Workflow for Characterizing the Destruxin Biosynthetic Pathway

A systematic approach is required to fully elucidate the function of the genes within the destruxin biosynthetic cluster and to characterize the enzymes involved. The following workflow outlines the key experimental stages.

This comprehensive workflow, combining genetic, analytical, and biochemical approaches, is essential for a thorough understanding of the this compound biosynthetic pathway. The insights gained from such studies are invaluable for efforts to engineer the pathway for the production of novel destruxin analogs with improved properties for pharmaceutical and agricultural applications.

References

- 1. Unveiling the biosynthetic puzzle of destruxins in Metarhizium species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of Destruxins from Metarhizium spp. Fungi in Artificial Medium and in Endophytically Colonized Cowpea Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAPK cascade-mediated regulation of pathogenicity, conidiation and tolerance to abiotic stresses in the entomopathogenic fungus Metarhizium robertsii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Downstream Signaling Branches of the Mitogen-Activated Protein Kinase Cascades Identified in the Insect Pathogenic and Plant Symbiotic Fungus Metarhizium robertsii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | New Downstream Signaling Branches of the Mitogen-Activated Protein Kinase Cascades Identified in the Insect Pathogenic and Plant Symbiotic Fungus Metarhizium robertsii [frontiersin.org]

- 6. New Downstream Signaling Branches of the Mitogen-Activated Protein Kinase Cascades Identified in the Insect Pathogenic and Plant Symbiotic Fungus Metarhizium robertsii - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Architecture of Destruxin Biosynthesis in Entomopathogenic Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably species within the genus Metarhizium.[1] These secondary metabolites are recognized for their potent insecticidal, cytotoxic, and antiviral activities, making them subjects of significant interest for applications in agriculture and pharmacology.[1][2] This technical guide provides an in-depth exploration of the genetic basis of destruxin biosynthesis, detailing the core enzymatic machinery, the organization of the biosynthetic gene cluster, and the experimental methodologies employed to elucidate this complex pathway. Furthermore, we present quantitative data on destruxin production and discuss the putative regulatory networks that govern their synthesis.

The Destruxin Biosynthetic Gene Cluster

The biosynthesis of destruxins is orchestrated by a dedicated gene cluster, with the central enzyme being a non-ribosomal peptide synthetase (NRPS). In the well-studied entomopathogenic fungus Metarhizium robertsii, this cluster contains the key genes responsible for the assembly and modification of the destruxin scaffold.[3][4]

Core Genes and Their Functions

The core genes within the destruxin biosynthetic cluster in M. robertsii and their respective functions are summarized in the table below.

| Gene | Encoded Protein | Function in Destruxin Biosynthesis |

| dtxS1 | Destruxin Synthetase 1 (NRPS) | A six-module NRPS responsible for the sequential condensation of one α-hydroxy acid and five amino acid residues that form the core destruxin backbone.[3][5][6] |

| dtxS2 | Cytochrome P450 monooxygenase | A tailoring enzyme that hydroxylates the initial product, Destruxin B, to produce other destruxin analogs, such as Destruxin A and E, through a series of reactions.[3] |

| dtxS3 | Aldo-keto reductase | Involved in the synthesis of the α-hydroxy acid precursor, α-hydroxyisocaproic acid (HIC), which is required for the initiation of the NRPS assembly line.[3] |

| dtxS4 | Aspartic acid decarboxylase | Believed to be responsible for providing the β-alanine precursor for incorporation into the destruxin molecule.[3] |

The Biosynthetic Pathway of Destruxins

The synthesis of the various destruxin analogs is a multi-step process initiated by the DtxS1 NRPS and further modified by tailoring enzymes. The pathway commences with the formation of Destruxin B, which serves as a precursor for other major destruxins.

Caption: The biosynthetic pathway of major destruxins in Metarhizium robertsii.

Quantitative Analysis of Destruxin Production

The production of destruxins varies significantly among different Metarhizium species and strains and is influenced by culture conditions. Below is a summary of quantitative data on destruxin production from various studies.

Table 1: Destruxin Production in Wild-Type Metarhizium Strains

| Metarhizium Species/Strain | Culture Conditions | Destruxin A (mg/g DW) | Destruxin B (mg/g DW) | This compound (mg/g DW) | Reference |

| M. robertsii ARSEF 2575 | Submerged culture, Czapek-Dox broth + 0.5% peptone, 5 days | ~2.5 | ~0.5 | ~4.0 | [7] |

| M. anisopliae s.l. ARSEF 759 | Submerged culture, Czapek-Dox broth + 0.5% peptone, 5 days | ~0.8 | ~0.2 | ~1.2 | [7] |

| M. guizhouense | Not specified | Highest producer | Not specified | Highest producer | [8] |

| M. brunneum | Not specified | Lower than M. robertsii | Not specified | Lower than M. robertsii | [8] |

Table 2: Destruxin Production in M. robertsii Gene Deletion Mutants

| Mutant Strain | Genetic Modification | Destruxin Profile | Reference |

| ΔdtxS1 | Deletion of the NRPS gene | Complete abolishment of destruxin production.[3] | [3] |

| ΔdtxS2 | Deletion of the P450 gene | Production of Destruxin B, B₂, and desmethyl-B only.[3] | [3] |

Putative Regulatory Pathways

The biosynthesis of destruxins, like other secondary metabolites, is tightly regulated by complex signaling networks in response to environmental cues. While direct regulatory links to the destruxin gene cluster are still being fully elucidated, key signaling pathways known to influence secondary metabolism and virulence in Metarhizium are implicated.

G-protein coupled receptors (GPCRs) on the fungal cell surface are thought to perceive host signals or other environmental cues, initiating downstream signaling cascades.[9][10][11][12] These cascades can involve cyclic AMP (cAMP) signaling and mitogen-activated protein kinase (MAPK) pathways, which in turn can modulate the activity of global regulatory complexes. The Velvet complex, a key regulator of secondary metabolism and development in fungi, is a likely candidate for controlling the expression of the destruxin gene cluster.[13][14][15][16]

Caption: A putative signaling pathway for the regulation of destruxin biosynthesis.

Experimental Protocols

The elucidation of the genetic basis of destruxin biosynthesis has been made possible through a combination of genetic, analytical, and molecular biology techniques.

Agrobacterium tumefaciens-Mediated Transformation for Gene Knockout

This protocol is used to create targeted gene deletions to study the function of specific genes in the destruxin biosynthesis pathway.

Caption: A generalized workflow for Agrobacterium-mediated gene knockout in M. robertsii.

Methodology:

-

Vector Construction: A binary vector (e.g., pPK2-based) is engineered to contain a selectable marker (e.g., phosphinothricin or nourseothricin resistance gene) flanked by homologous regions of the target gene to be deleted.[2][17][18][19][20]

-

Transformation of A. tumefaciens: The constructed vector is introduced into a suitable A. tumefaciens strain, such as AGL1, via electroporation or heat shock.[2]

-

Co-cultivation: M. robertsii conidia (approximately 1 x 10⁶) are mixed with an induced culture of the transformed A. tumefaciens and plated on induction medium.[2][21][22]

-

Selection of Transformants: After co-cultivation, the fungal transformants are selected on a medium containing the appropriate selective agent (e.g., herbicide) and an antibiotic to inhibit the growth of A. tumefaciens.

-

Verification: Putative transformants are verified by PCR to confirm the integration of the knockout cassette at the target locus and the absence of the wild-type gene. Southern blotting can be used for further confirmation.

-

Phenotypic Analysis: The verified mutants are then analyzed for their ability to produce destruxins using methods such as HPLC or LC-MS.

High-Performance Liquid Chromatography (HPLC) for Destruxin Analysis

HPLC is a standard method for the separation and quantification of destruxins from fungal culture extracts.

Methodology:

-

Extraction: Destruxins are extracted from the culture filtrate using a solvent such as ethyl acetate or by solid-phase extraction.[3][23][24] The organic phase is collected and evaporated to dryness.

-

Sample Preparation: The dried extract is redissolved in a suitable solvent, typically the mobile phase used for HPLC analysis (e.g., acetonitrile or methanol).[23]

-

Chromatographic Separation: The sample is injected onto a reverse-phase C18 column.[25] A gradient elution is typically employed using a mobile phase consisting of water (often with a modifier like formic or acetic acid) and an organic solvent such as acetonitrile or a mixture of acetonitrile and methanol.[26][27][28]

-

Detection and Quantification: Destruxins are detected by a UV detector, typically at 205-220 nm.[1] Quantification is performed by comparing the peak areas of the samples to those of known concentrations of purified destruxin standards.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the transcript levels of the destruxin biosynthesis genes under different conditions.

Methodology:

-

RNA Extraction: Total RNA is extracted from fungal mycelia grown under the desired conditions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.[29]

-

qPCR Reaction: The qPCR is performed using a SYBR Green-based detection method. The reaction mixture includes the cDNA template, gene-specific primers for the target gene (e.g., dtxS1) and a reference gene (e.g., actin or GAPDH), and a SYBR Green master mix.[29][30][31][32][33]

-

Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.[31]

Conclusion and Future Directions

The identification and characterization of the destruxin biosynthetic gene cluster in Metarhizium species has provided a solid foundation for understanding the genetic basis of the production of these important secondary metabolites.[3][4] The core enzymatic machinery, including the central NRPS DtxS1 and the tailoring enzymes, has been elucidated through targeted gene knockout experiments.[3] While significant progress has been made, further research is needed to fully unravel the regulatory networks that control the expression of the destruxin gene cluster. A deeper understanding of the signaling pathways and transcription factors involved will be crucial for optimizing the production of specific destruxins for agricultural and pharmaceutical applications. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the complexities of destruxin biosynthesis and to harness its potential for the development of novel biopesticides and therapeutics.

References

- 1. Production of Destruxins from Metarhizium spp. Fungi in Artificial Medium and in Endophytically Colonized Cowpea Plants | PLOS One [journals.plos.org]

- 2. Agrobacterium-Mediated Co-transformation of Multiple Genes in Metarhizium robertsii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Unveiling the biosynthetic puzzle of destruxins in Metarhizium species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Genetic basis of destruxin production in the entomopathogen Metarhizium robertsii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of Destruxins from Metarhizium spp. Fungi in Artificial Medium and in Endophytically Colonized Cowpea Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Conservation and Diversification of Metarhizium Species Correlate with Fungal Host-Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. The G-protein coupled receptor GPRK contributes to fungal development and full virulence in Metarhizium robertsii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fungal G-Protein-Coupled Receptors: A Promising Mediator of the Impact of Extracellular Signals on Biosynthesis of Ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 14. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A high-throughput gene disruption methodology for the entomopathogenic fungus Metarhizium robertsii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Agrobacterium-Mediated Co-transformation of Multiple Genes in Metarhizium robertsii -Mycobiology | 학회 [koreascience.kr]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. scielo.br [scielo.br]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. scielo.br [scielo.br]

- 27. researchgate.net [researchgate.net]

- 28. Development of a fast and selective UHPLC-DAD-QTOF-MS/MS method for the qualitative and quantitative assessment of destruxin profiles [agris.fao.org]

- 29. Frontiers | Interactive Gene Expression Between Metarhizium anisopliae JEF-290 and Longhorned Tick Haemaphysalis longicornis at Early Stage of Infection [frontiersin.org]

- 30. mdpi.com [mdpi.com]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

Destruxin E: A Comprehensive Technical Guide on its Chemical Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin E is a naturally occurring cyclic hexadepsipeptide belonging to the destruxin family of mycotoxins. These compounds are secondary metabolites primarily produced by the entomopathogenic fungus Metarhizium anisopliae. First isolated in 1981, this compound has garnered significant attention within the scientific community due to its potent and diverse biological activities, including insecticidal, phytotoxic, and promising anticancer properties. This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and key biological aspects of this compound, tailored for professionals in research and drug development.

Chemical Structure and Stereochemistry

This compound is a 19-membered cyclodepsipeptide, a hybrid molecule containing both amino acid and hydroxy acid residues linked by amide and ester bonds.[1] Its molecular formula is C₂₉H₄₇N₅O₈, with a molecular weight of 593.72 g/mol .[2]

The cyclic backbone of this compound is composed of five amino acid residues and one α-hydroxy acid residue. The constituent amino acids are L-proline, L-isoleucine, N-methyl-L-valine, N-methyl-L-alanine, and β-alanine. The α-hydroxy acid is a unique epoxide-containing residue, which is crucial for its biological activity.[1]

The systematic IUPAC name for this compound is (3S,6S,9S,16R,21aS)-3-((S)-sec-butyl)-6-isopropyl-5,8,9-trimethyl-16-(((S)-oxiran-2-yl)methyl)dodecahydropyrrolo[1,2-d][1]oxa[3][4][5][6][7]pentaazacyclononadecine-1,4,7,10,14,17(11H,16H)-hexaone.[2]

A critical aspect of this compound's structure is its stereochemistry. The absolute configuration of the chiral center at the epoxide group has been determined to be (S).[1] This specific stereoisomer is significantly more potent in its biological activities compared to its diastereomer, epi-destruxin E, which possesses an (R) configuration at the epoxide.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₇N₅O₈ | [2] |

| Molecular Weight | 593.72 g/mol | [2] |

| Exact Mass | 593.3425 u | [2] |

| Appearance | White solid | |

| Solubility | Soluble in DMSO, methanol, chloroform | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations/Data |

| ¹H NMR | Characteristic signals for the amino acid and α-hydroxy acid residues. Specific chemical shifts are dependent on the solvent used (e.g., CDCl₃ or DMSO-d₆). |

| ¹³C NMR | Resonances corresponding to the carbonyl groups of the amide and ester bonds, as well as the carbons of the individual residues. |

| Mass Spectrometry | Provides the exact mass and fragmentation pattern, confirming the molecular formula and sequence of residues. |

| X-ray Crystallography | While a crystal structure for this compound is not readily available, data for the related Destruxin B reveals a backbone conformation with five trans and one cis peptide/ester unit. |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer and V-ATPase inhibitory effects being the most extensively studied.

Antiproliferative and Cytotoxic Activity

This compound has demonstrated potent antiproliferative activity against various cancer cell lines, often in the nanomolar range.[7]

Table 3: In Vitro Antiproliferative Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| HCT116 | Colon Carcinoma | 67 | [8] |

| KB-3-1 | Cervical Carcinoma | ~50 | |

| A549 | Non-small Cell Lung Cancer | Data not available | |

| CaCo-2 | Colorectal Adenocarcinoma | Data not available |

Inhibition of Vacuolar-Type H⁺-ATPase (V-ATPase)

A primary molecular target of this compound is the V-ATPase, a proton pump essential for acidifying intracellular organelles like lysosomes and endosomes. Inhibition of V-ATPase disrupts cellular pH homeostasis, leading to various downstream effects, including the impairment of autophagy and protein degradation. The IC₅₀ value for V-ATPase inhibition by this compound is in the low micromolar range.[1] The stereochemistry of the epoxide is critical for this inhibitory activity.[1]

V-ATPase Inhibition by this compound

Modulation of β-Amyloid Production

In the context of Alzheimer's disease research, this compound has been shown to reduce the generation of β-amyloid (Aβ) peptides. It achieves this not by directly inhibiting the secretase enzymes (BACE1 and γ-secretase) involved in Aβ production, but by decreasing the colocalization of the β-amyloid precursor protein (APP) and BACE1. This spatial separation of the enzyme and its substrate reduces the cleavage of APP, thereby lowering Aβ levels.

This compound's Effect on APP Processing

Inhibition of the PI3K/Akt Signaling Pathway

The cytotoxic effects of destruxins, including this compound, have been associated with the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. By inhibiting this pathway, this compound can promote apoptosis (programmed cell death) in cancer cells.

This compound's Impact on PI3K/Akt Signaling

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Metarhizium anisopliae

-

Fungal Culture: Inoculate Metarhizium anisopliae into a suitable liquid medium (e.g., Czapek-Dox broth supplemented with 1% peptone) and incubate for 10-14 days at 25-28°C with shaking (150-200 rpm).

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate or chloroform.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Pool the fractions containing this compound and further purify using semi-preparative high-performance liquid chromatography (HPLC) on a C18 column with a water/acetonitrile gradient.

-

Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and mass spectrometry.

-

Structural Elucidation by NMR Spectroscopy

-

Sample Preparation: Dissolve a purified sample of this compound (1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher), including:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY)

-

-

Data Analysis:

-

Assign the proton and carbon signals to the individual residues of the this compound molecule using the 2D correlation spectra.

-

Determine the sequence of the amino and hydroxy acid residues through HMBC and NOESY/ROESY correlations.

-

Confirm the stereochemistry of the amino acid residues by comparing the chemical shifts with known standards or through chiral derivatization and analysis.

-

V-ATPase Inhibition Assay

-

Preparation of V-ATPase-enriched vesicles: Isolate membrane vesicles from a suitable source (e.g., yeast vacuoles or insect midgut brush border membranes) known to be rich in V-ATPase.

-

Assay Principle: The assay measures the ATP hydrolytic activity of V-ATPase by quantifying the release of inorganic phosphate (Pi).

-

Procedure:

-

Pre-incubate the V-ATPase-enriched vesicles with varying concentrations of this compound in an appropriate assay buffer at 37°C for 10-15 minutes.

-

Initiate the reaction by adding ATP.

-

After a defined incubation period, stop the reaction and measure the amount of released Pi using a colorimetric method (e.g., malachite green assay).

-

Include positive (known V-ATPase inhibitor like bafilomycin A1) and negative (vehicle control) controls.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

-

Western Blot Analysis of PI3K/Akt Pathway Inhibition

-

Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HCT116) and treat with different concentrations of this compound for a specified time.

-

Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key proteins in the PI3K/Akt pathway (e.g., Akt, mTOR, S6K).

-

Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities and determine the effect of this compound on the phosphorylation status of the target proteins relative to the total protein levels.

Conclusion

This compound is a fascinating natural product with a well-defined chemical structure and stereochemistry that dictates its potent biological activities. Its mechanisms of action, particularly the inhibition of V-ATPase and the PI3K/Akt pathway, make it a valuable tool for basic research and a promising lead compound for the development of novel anticancer and neuroprotective agents. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted properties of this intriguing cyclic hexadepsipeptide.

References

- 1. benchchem.com [benchchem.com]

- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 3. researchgate.net [researchgate.net]

- 4. Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Destruxin E: A Technical Guide to its Natural Sources, Fungal Production, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin E is a cyclic hexadepsipeptide belonging to a family of mycotoxins produced by various entomopathogenic and phytopathogenic fungi.[1][2] Structurally, destruxins are composed of an α-hydroxy acid and five amino acid residues.[2] this compound, in particular, has garnered significant scientific interest due to its potent biological activities, including insecticidal, phytotoxic, antiviral, and anticancer properties.[2][3] This technical guide provides an in-depth overview of the natural sources of this compound, its primary fungal producers, detailed experimental protocols for its isolation and quantification, and an exploration of its known signaling pathways.

Natural Sources and Fungal Producers of this compound

This compound is a secondary metabolite primarily produced by fungi. The most prolific and well-documented producers belong to the genus Metarhizium, particularly strains of Metarhizium robertsii (formerly classified as Metarhizium anisopliae).[4][5][6] However, other fungal species have also been reported to produce various destruxins, including this compound.

Fungal Producers of Destruxins:

-

Metarhizium spp.: This genus is the most significant source of a wide array of destruxins.[7][8][9] M. robertsii is a notable producer of this compound.[4][10]

-

Alternaria brassicae: This phytopathogenic fungus is known to produce destruxins, contributing to its virulence in plants.[10][11]

-

Beauveria felina: A marine-derived strain of this fungus has been shown to produce new destruxins.[11]

-

Oospora destructor: This was the fungus from which destruxins were first isolated.[2][11]

-

Nigrosabulum globosum: This fungus has also been identified as a producer of destruxins.[11]

Destruxins have also been detected in insects infected with producing fungi and in plants that have formed endophytic relationships with these fungi.[7][12]

Quantitative Production of this compound

The production of this compound can vary significantly between different fungal species and strains, and is heavily influenced by culture conditions. Several studies have quantified the production of this compound, and this data is summarized in the table below.

| Fungal Strain | Culture Conditions | This compound Yield | Reference |

| Metarhizium anisopliae F007 | Liquid Culture | 4.19 +/- 0.13 µg/mL | [13] |

| Metarhizium anisopliae Mutant 7E-3 (UV induced) | Liquid Culture | 20.59 +/- 2.65 µg/mL | [13] |

| Metarhizium robertsii ARSEF 2575 | Endophytically in Cowpea | Detected | [7] |

| Metarhizium spp. ARSEF 3643 | Submerged Shake Culture | Up to 32 mg/g dry weight of mycelium | [8] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of this compound-producing fungi, and the subsequent extraction, purification, and quantification of this compound.

Fungal Cultivation for Destruxin Production

Objective: To culture Metarhizium spp. for the production of this compound.

Materials:

-

A high-producing strain of Metarhizium spp. (e.g., M. anisopliae F007 or its mutants).[13]

-

Sterile baffled flasks.

-

Shaking incubator.

Protocol:

-

Inoculate 100 mL of Czapek Dox Broth with 0.5% peptone in a 250 mL baffled flask with a fresh culture of the selected Metarhizium strain.

-

Incubate the culture at 26-28°C with constant shaking at 200 rpm for 10-14 days.[5][14]

-

Monitor the culture for growth and secondary metabolite production, which typically peaks in the late stationary phase.

Extraction of this compound from Fungal Culture

Objective: To extract crude this compound from the fungal fermentation broth.

Materials:

-

Fungal culture broth from step 2.1.

-

Acetonitrile.[5]

-

Sodium Chloride (NaCl).[5]

-

Separatory funnel.

-

Rotary evaporator.

Protocol:

-

Separate the fungal mycelium from the culture broth by filtration through Whatman No. 1 filter paper.[14]

-

Mix the filtered fermentation broth with an equal volume of acetonitrile in a separatory funnel.[5][14]

-

Add 5% (w/v) NaCl to the mixture to induce phase separation.[5][14]

-

Shake the separatory funnel vigorously for 5-10 minutes and then allow the layers to separate. The upper organic layer contains 80-95% of the destruxins.[5][14]

-

Collect the upper organic layer.

-

Concentrate the organic extract to dryness using a rotary evaporator.

Purification of this compound by HPLC

Objective: To purify this compound from the crude extract using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Crude destruxin extract from step 2.2.

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

Protocol:

-

Redissolve the dried crude extract in a small volume of acetonitrile.

-

Perform an initial purification step using flash chromatography on a silica gel column if the extract is highly complex.[15][16]

-

Inject the partially purified extract onto a semi-preparative C18 HPLC column.

-

Elute the destruxins using a linear gradient of acetonitrile in water.[15][16] The exact gradient will depend on the specific column and system but a starting point could be 40-80% acetonitrile over 30 minutes.

-

Monitor the elution profile using a UV detector at a low wavelength (e.g., 210 nm).

-

Collect the fractions corresponding to the this compound peak.

-

Confirm the identity and purity of the collected fractions using analytical HPLC and mass spectrometry.[5][13]

Quantitative Analysis of this compound

Objective: To accurately quantify the concentration of this compound in a sample.

Materials:

-

Purified this compound standard.

-

HPLC-MS or HPLC-UV system with an analytical C18 column.

-

Sample containing this compound.

Protocol:

-

Prepare a series of standard solutions of purified this compound of known concentrations.

-

Generate a standard curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.[5]

-

Inject the sample containing this compound into the HPLC system under the same conditions.

-

Determine the peak area of this compound in the sample.

-

Calculate the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects through the modulation of several cellular signaling pathways. Its insecticidal and cytotoxic activities are of particular interest for drug development.

Insecticidal Activity: Disruption of the Immune System

This compound is a potent immunosuppressant in insects. It disrupts both cellular and humoral immunity, making the insect host more susceptible to fungal infection.[17][18]

Key effects on the insect immune system:

-

Haemocyte disruption: this compound causes ultrastructural alterations in plasmatocytes and granular haemocytes, which are key immune cells in insects.[17][18] This is believed to be a consequence of disturbances in cellular calcium balance.[17][18]

-

Inhibition of multicellular defense: It interferes with the encapsulation process, a critical defense mechanism against foreign invaders like fungal spores.[17][18] This allows the fungus to escape the host's immune response more easily.[17]

Cytotoxic Activity: V-ATPase Inhibition and Apoptosis Induction

This compound exhibits significant cytotoxic effects against various cancer cell lines.[3] One of its primary molecular targets is the Vacuolar-type H+-ATPase (V-ATPase).[11]

-

V-ATPase Inhibition: V-ATPases are proton pumps responsible for acidifying intracellular compartments.[11] Inhibition of V-ATPase by this compound disrupts cellular pH homeostasis, leading to downstream cytotoxic effects.[11]

In human cancer cells, this compound has been shown to induce apoptosis through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3]

-

PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is a crucial cell survival pathway that is often dysregulated in cancer. Inhibition of this pathway by this compound leads to the induction of intrinsic apoptosis.[3]

Visualizations

Experimental Workflow

Caption: Workflow for the production and purification of this compound.

Signaling Pathway of this compound-induced Apoptosis

Caption: Inhibition of the PI3K/Akt pathway by this compound leads to apoptosis.

References

- 1. medkoo.com [medkoo.com]

- 2. The destruxins: synthesis, biosynthesis, biotransformation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Destruxins: fungal-derived cyclohexadepsipeptides with multifaceted anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C29H47N5O8 | CID 46934590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Production of Destruxins from Metarhizium spp. Fungi in Artificial Medium and in Endophytically Colonized Cowpea Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of Destruxins from Metarhizium spp. Fungi in Artificial Medium and in Endophytically Colonized Cowpea Plants | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Unveiling the biosynthetic puzzle of destruxins in Metarhizium species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chm.bris.ac.uk [chm.bris.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Determination of destruxins, cyclic peptide toxins, produced by different strains of Metarhizium anisopliae and their mutants induced by ethyl methane sulfonate and ultraviolet using HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. "Preparative Isolation of Destruxins From Metarhizium Anisopliae by Hig" by Sandeep Gupta, Donald W. Roberts et al. [digitalcommons.usu.edu]

- 16. tandfonline.com [tandfonline.com]

- 17. Effects of the peptide mycotoxin this compound on insect haemocytes and on dynamics and efficiency of the multicellular immune reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Synthetic Destruxin E: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin E is a naturally occurring cyclodepsipeptide mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae.[1][2] As a member of the destruxin family, it has garnered significant interest for its wide range of biological activities, including potent insecticidal, phytotoxic, and anticancer properties.[3][4] The synthetic variant of this compound allows for more controlled studies of its mechanisms of action and potential therapeutic applications, free from contaminants present in natural extracts. This technical guide provides an in-depth overview of the physical and chemical properties of synthetic this compound, detailed experimental protocols for its characterization and biological evaluation, and a visual representation of its known signaling pathways.

Physicochemical Properties

Synthetic this compound is a 19-membered cyclic depsipeptide composed of five amino acid residues (proline, isoleucine, N-methyl-valine, N-methyl-alanine, and β-alanine) and an epoxide-containing α-hydroxy acid.[5][6] The total synthesis of this compound has been successfully achieved, confirming its structure and allowing for the production of a pure, well-characterized compound for research purposes.[6][7][8]

Structural and General Properties

| Property | Value | Reference |

| Molecular Formula | C29H47N5O8 | [9][10][11] |

| Molecular Weight | 593.71 g/mol | [9][12][13] |

| CAS Number | 76689-14-0 | [9][10][11] |

| Appearance | Solid powder | [10] |

| Solubility | Soluble in DMSO.[10] Considered practically insoluble in water without solubilizing agents.[14] | [10][14] |

| Storage | For short-term storage (days to weeks), keep dry, dark, and at 0-4°C. For long-term storage (months to years), store at -20°C.[10] | [10] |

Spectral Data

The spectral data of synthetic this compound are in good agreement with those of the natural product.[6]

| Spectral Data | Key Features | Reference |

| ¹H NMR (DMSO-d6) | The chemical shift of the α-proton of the α-hydroxy acid is a key diagnostic signal, appearing at δ 4.99 ppm in the synthetic product, which is consistent with the natural form (δ 4.91 ppm).[6] | [6] |

| ¹³C NMR | Characterization of the carbon skeleton confirms the cyclic depsipeptide structure. Specific data for the synthetic compound is available in supplementary materials of synthesis papers.[15][16] | [15][16] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) confirms the exact mass of the molecule.[3][17] LC-MS/MS methods are used for rapid screening and identification.[3] | [3][17] |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands for the functional groups present, such as C=O stretching vibrations for the amide and ester bonds, and N-H and C-H stretching vibrations.[18][19] | [18][19] |

Experimental Protocols

Total Synthesis of this compound

The first total synthesis of this compound was achieved via a multi-step process involving solid-phase peptide synthesis followed by macrolactonization and epoxide formation.[6][7][8]

Workflow for the Total Synthesis of this compound

Caption: General workflow for the total synthesis of this compound.

Methodology:

-

Synthesis of the Cyclization Precursor: The linear precursor peptide is synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[6]

-

Macrolactonization: The linear peptide is cleaved from the resin and undergoes intramolecular cyclization to form the 19-membered ring. A common method utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-(dimethylamino)pyridine N-oxide (DMAPO) under high dilution conditions.[6]

-

Deprotection: The acetonide protecting group on the side chain is removed using acidic conditions (e.g., 3 M HCl in dioxane) to yield a diol.[6]

-

Regioselective Tosylation: The primary alcohol of the diol is selectively tosylated using tosyl chloride (TsCl) in the presence of triethylamine (NEt3) and 4-dimethylaminopyridine (DMAP).[6]

-

Epoxide Formation: The final step involves the formation of the epoxide ring via intramolecular cyclization, typically achieved by treatment with a base such as potassium carbonate (K2CO3) in a solvent mixture like isopropyl alcohol and dichloromethane.[6]

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[12]

-

Treatment: Prepare serial dilutions of synthetic this compound in the cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).[10]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[12]

-

Solubilization: Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Read the absorbance of the wells at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.[10]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Annexin V/PI Apoptosis Assay

Caption: Workflow for the detection of apoptosis using Annexin V and PI staining.

Methodology:

-

Cell Treatment: Treat cells with the desired concentrations of synthetic this compound for the appropriate time.[20]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[7]

-

Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[20]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are Annexin V- and PI-positive.[7]

V-ATPase Inhibition Assay

The inhibitory effect of this compound on Vacuolar-type H+-ATPase (V-ATPase) can be assessed using acridine orange staining of acidic organelles.[6]

Methodology:

-

Cell Culture: Grow cells that have prominent acidic organelles (e.g., yeast or certain mammalian cell lines).

-

Treatment: Treat the cells with varying concentrations of synthetic this compound. A known V-ATPase inhibitor, such as bafilomycin A1, can be used as a positive control.[21]

-

Acridine Orange Staining: Add acridine orange, a fluorescent dye that accumulates in acidic compartments, to the treated cells and incubate.

-

Microscopy: Observe the cells under a fluorescence microscope. In untreated cells, acridine orange will accumulate in acidic organelles, which will fluoresce bright red. In the presence of a V-ATPase inhibitor like this compound, the acidification of these organelles is blocked, and the red fluorescence will be diminished or absent.[6]

Signaling Pathways

This compound has been shown to exert its cytotoxic effects through the induction of apoptosis, which is often mediated by the inhibition of key cell survival signaling pathways.[7]

Induction of Apoptosis via the PI3K/Akt Pathway

This compound has been reported to induce apoptosis by inhibiting the phosphoinositide-3-kinase (PI3K)/Akt signaling pathway.[7] This pathway is crucial for cell survival, proliferation, and growth.

PI3K/Akt Signaling Pathway Inhibition by this compound

Caption: this compound induces apoptosis by inhibiting the PI3K/Akt signaling pathway.

V-ATPase Inhibition and Cellular Acidification

This compound is a potent inhibitor of V-ATPase.[5][6] This enzyme is responsible for acidifying various intracellular compartments, such as lysosomes and endosomes. Inhibition of V-ATPase disrupts cellular pH homeostasis, which can trigger downstream apoptotic events.

Logical Relationship of V-ATPase Inhibition

Caption: this compound inhibits V-ATPase, leading to disruption of cellular pH and apoptosis.

Conclusion

Synthetic this compound provides a valuable tool for researchers in the fields of cancer biology, drug discovery, and toxicology. Its well-defined chemical structure and availability in a pure form allow for precise and reproducible experimental outcomes. The detailed protocols and pathway diagrams presented in this guide offer a comprehensive resource for investigating the multifaceted biological activities of this potent cyclodepsipeptide. Further research into the specific molecular targets and signaling cascades affected by this compound will continue to uncover its full therapeutic potential.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound | C29H47N5O8 | CID 46934590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rapid screening of destruxins by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Cytometric study of the effects of this compound on leukemic cells in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. chm.bris.ac.uk [chm.bris.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. scienceopen.com [scienceopen.com]

- 10. benchchem.com [benchchem.com]

- 11. medkoo.com [medkoo.com]

- 12. benchchem.com [benchchem.com]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Biosynthesis of destruxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analytical strategy for determination of known and unknown destruxins using hybrid quadrupole-Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. uanlch.vscht.cz [uanlch.vscht.cz]

- 19. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

The Biological Activity Spectrum of Destruxin E and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably Metarhizium anisopliae.[1][2] These secondary metabolites exhibit a broad range of biological activities, including potent insecticidal, phytotoxic, antiviral, antiangiogenic, and anticancer effects.[2][3] Among the various analogs, Destruxin E has garnered significant attention for its pronounced cytotoxicity against cancer cell lines, often at nanomolar concentrations.[4][5]

This technical guide provides a comprehensive overview of the biological activity of this compound and its analogs. It summarizes quantitative data, details experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows to support further research and drug development efforts.

Anticancer and Cytotoxic Activity

This compound, along with its analogs Destruxin A and B, demonstrates significant cytotoxic and antiproliferative activities against a variety of human cancer cell lines.[6] Notably, this compound is often the most potent of the common derivatives, with activity in the nanomolar range, whereas Destruxins A and B typically show activity in the micromolar range.[2][4] The primary mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of critical cell survival pathways.[1][6]

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of this compound and its common analogs against various human cancer cell lines.

Table 1: IC50 Values of Destruxins A, B, and E in Human Cancer Cell Lines

| Destruxin Analog | Cancer Cell Line | Cancer Type | IC50 Value | Exposure Time |

|---|---|---|---|---|

| Destruxin A | HCT116 | Colon Carcinoma | 6.14 µM | 48 hours |

| Destruxin B | HCT116 | Colon Carcinoma | 3.64 µM | 48 hours |

| This compound | HCT116 | Colon Carcinoma | 67 nM | 48 hours |

| Destruxin B | A549 | Non-small Cell Lung Cancer | 4.9 µM | 48 hours[1][7] |

| Destruxin B | H1299 | Non-small Cell Lung Cancer | 4.1 µM | Not Specified[1][7] |

| Destruxin A | KB-3-1 | Cervical Carcinoma | Micromolar Range | Not Specified[1] |

| Destruxin B | KB-3-1 | Cervical Carcinoma | Micromolar Range | Not Specified[1] |

| Destruxin A | CaCo-2 | Colorectal Adenocarcinoma | Micromolar Range | Not Specified[1] |

| Destruxin B | CaCo-2 | Colorectal Adenocarcinoma | Micromolar Range | Not Specified[1] |

Source: Compiled from in vitro studies.[6]

Mechanisms of Action & Signaling Pathways

1.2.1. Inhibition of the PI3K/Akt Signaling Pathway The cytotoxicity of destruxins is strongly associated with the inhibition of the phosphoinositide-3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth.[2][6] By inhibiting this pathway, this compound promotes apoptosis and prevents cancer cell proliferation.

References

- 1. benchchem.com [benchchem.com]

- 2. Destruxins: Fungal-derived Cyclohexadepsipeptides with Multifaceted Anticancer and Antiangiogenic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppressive effects of destruxin B on hepatitis B virus surface antigen gene expression in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. benchchem.com [benchchem.com]

- 7. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Studies on the Insecticidal Effects of Destruxins

For Researchers, Scientists, and Drug Development Professionals

Introduction